Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate
Description
Properties
CAS No. |
919994-96-0 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 3-amino-5-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)11-7-9-5-4-6-13(17-2)10(9)8-12(11)15/h4-8H,3,15H2,1-2H3 |
InChI Key |
LCNFMIKBWPDDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2OC)N |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is used in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The amino group can act as a nucleophile, while the methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Structural Analog: 5-(4-Methoxybenzyl)-1,3,4-Oxadiazole-2-Ylnaphthalene-1-Carbothioate
Key Differences :
- Core Structure : The compound in retains a naphthalene ring but incorporates a 1,3,4-oxadiazole heterocycle and a thioate ester, unlike the carboxylate ester in the target compound .
- Substituents : The methoxy group is part of a benzyl moiety at position 5, contrasting with the direct methoxy substitution at position 5 in the target compound.
- Reactivity : Thioate esters (C=S) are more hydrolytically labile than carboxylate esters (C=O), affecting stability under acidic or aqueous conditions.
Physicochemical Properties :
Structural Analog: Ethyl 2-Amino-5-(2-Methoxyphenylcarbamoyl)-4-Methylthiophene-3-Carboxylate
Key Differences :
Biological Activity
Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate is a naphthalene derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an ethyl ester group, an amino group, and a methoxy group attached to the naphthalene ring. This unique arrangement of functional groups influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can act as a nucleophile, facilitating reactions with electrophilic sites in biological molecules. The methoxy group enhances the electronic properties of the naphthalene ring, potentially increasing binding affinity to specific targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-negative bacteria, including Haemophilus influenzae and H. parainfluenzae, with minimal inhibitory concentrations (MIC) ranging from 0.49 to 31.25 μg/ml . The compound also showed potential in inhibiting biofilm formation, which is crucial for treating chronic infections.
Anticancer Potential
The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces cell cycle arrest at the G2/M phase and inhibits tubulin polymerization, leading to apoptosis in cancer cells . The structure-activity relationship (SAR) studies suggest that the presence of methoxy and amino groups significantly enhances its anticancer activity compared to similar compounds lacking these groups.
Case Studies
- Antimicrobial Study : A detailed investigation assessed the antimicrobial efficacy of this compound against clinical isolates of H. influenzae. Results indicated that the compound effectively inhibited both planktonic growth and biofilm formation, demonstrating its potential as a therapeutic agent in treating bacterial infections .
- Cytotoxicity Assessment : Another study evaluated the cytotoxicity of the compound using Vero cells as a model. The results showed no significant cytotoxic effects up to concentrations of 200 μg/ml, indicating a favorable safety profile while exerting antimicrobial activity .
Comparative Analysis
The following table compares this compound with related compounds regarding their biological activities:
| Compound | Antimicrobial Activity (MIC) | Cytotoxicity (EC50) | Mechanism of Action |
|---|---|---|---|
| This compound | 0.49 - 31.25 μg/ml | >200 μg/ml | Inhibits biofilm formation; tubulin inhibition |
| Ethyl 3-amino-2-naphthoate | Higher MIC values | Unknown | Different reactivity due to lack of methoxy group |
| Ethyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate | Moderate activity | Unknown | Hydroxyl group alters activity |
Chemical Reactions Analysis
Acid-Base Reactions
The amino group (-NH₂) participates in acid-base reactions, acting as a weak base. Protonation occurs under acidic conditions, forming a cationic ammonium species. This property enables solubility adjustments in polar solvents and facilitates salt formation. Deprotonation under basic conditions generates a nucleophilic amide ion, which can engage in subsequent alkylation or acylation reactions .
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring undergoes regioselective EAS reactions influenced by substituent directing effects:
Iodination
Silver(I)-catalyzed iodination occurs at the electron-rich positions ortho to the methoxy group. For example:
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methoxynaphthalene | AgNTf₂ | NIS, 36°C, 4 hr | 2-Methoxy-5-iodonaphthalene | 78% |
This reaction proceeds via a σ-complex intermediate stabilized by the methoxy group’s +M effect. The amino group remains protonated under these conditions, minimizing its directing influence .
Nitration
Nitration occurs at the para position relative to the methoxy group, as confirmed by NMR studies on analogous compounds. The ester group deactivates the adjacent ring, while the amino group (when deprotonated) directs nitration to specific positions .
Ester Functionalization
The ethyl ester group undergoes nucleophilic substitution and hydrolysis:
Aminolysis
Primary amines attack the ester carbonyl under basic conditions to form amides:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Benzylamine | K₂CO₃, DMF, 80°C, 12 hr | 3-Amino-5-methoxynaphthalene-2-carboxamide | Racemization risk at elevated temperatures |
Hydrolysis
Acidic or basic hydrolysis converts the ester to a carboxylic acid:
-
Base-mediated : NaOH (1M), reflux, 6 hr → 3-Amino-5-methoxynaphthalene-2-carboxylic acid
-
Acid-mediated : HCl (6M), ethanol, 80°C, 4 hr → Same product with 85% yield .
Amino Group Reactivity
The -NH₂ group participates in condensation and protection-deprotection sequences:
Schiff Base Formation
Reaction with aldehydes yields imine derivatives:
Yields range from 60–85% for aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) .
Acylation
Acetic anhydride acetylates the amino group under mild conditions:
The acetylated derivative exhibits reduced nucleophilicity, enabling selective ring functionalization .
Photochemical Behavior
Under UV irradiation (λ = 254 nm), the methoxy group participates in photo-Favorskii rearrangements, forming spirodienedione intermediates. These intermediates decarbonylate to yield hydroxylated naphthoic acids .
Biological Interactions
The compound interacts with enzymes via:
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Functionalization of the naphthalene core : Methoxy and amino groups are introduced via nucleophilic substitution or catalytic amination under inert atmospheres. Ethyl esterification is achieved using ethanol in acidic conditions .
- Intermediate characterization : Key intermediates (e.g., nitro or hydroxyl derivatives) are validated using thin-layer chromatography (TLC) and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity. For example, the methoxy group’s position is confirmed via NOESY NMR correlations .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction data (e.g., using SHELX or WinGX software) provides absolute configuration and bond-length validation. For instance, anisotropic displacement parameters resolve ambiguities in amino group orientation .
- Spectroscopic cross-validation : IR spectroscopy confirms carbonyl (C=O) and amino (N–H) stretches, while mass spectrometry (ESI-TOF) verifies molecular weight .
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Enzyme inhibition assays : The compound’s amino and methoxy groups enable hydrogen bonding with active sites (e.g., kinase targets). Dose-response studies (IC₅₀ values) are conducted using fluorogenic substrates .
- Structure-activity relationship (SAR) studies : Derivatives are synthesized by modifying the ethyl ester or methoxy group to assess bioactivity trends .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Data triangulation : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT calculations) to assign stereochemistry. For example, conflicting NOE signals may arise from dynamic rotational isomerism, requiring variable-temperature NMR .
- Crystallographic validation : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) via high-resolution X-ray data. SHELXL refinement can model disorder in the ethyl ester moiety .
Q. What strategies optimize yield in multi-step synthesis, particularly for scale-up?
Methodological Answer:
- Protecting group selection : Use tert-butoxycarbonyl (Boc) for the amino group to prevent side reactions during esterification. Deprotection with TFA ensures high recovery .
- Flow chemistry : Continuous flow systems improve reproducibility for exothermic steps (e.g., nitration), reducing byproducts. Reaction parameters (residence time, temperature) are optimized via DoE (Design of Experiments) .
Q. How can interactions with biological targets be analyzed using computational methods?
Methodological Answer:
- Molecular docking (AutoDock Vina) : The compound’s 3D structure (from crystallography) is docked into protein active sites (e.g., PDB: 3ERT for estrogen receptors). Binding affinity (ΔG) and pose clustering are analyzed .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability. Root-mean-square deviation (RMSD) plots identify conformational shifts in the methoxy group .
Critical Analysis of Contradictions in Literature
- Synthetic yield discrepancies : Variations in reported yields (e.g., 45–70%) may stem from solvent purity (anhydrous vs. technical grade) or catalyst aging. Replicate studies under controlled conditions (e.g., glovebox for moisture-sensitive steps) are recommended .
- Biological activity variability : Differences in IC₅₀ values across studies may arise from assay protocols (e.g., serum concentration in cell media). Standardize using CLSI guidelines for comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
